tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;/h15H,4-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRFEBCQOPCLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855967 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279866-58-8 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protected Spirocyclic Core Formation
The synthesis begins with constructing the 2,9-diazaspiro[5.5]undecane backbone. A two-step sequence involving cyclization and Boc protection is commonly employed:
-
Cyclization of Diamine Precursors :
-
A diamine precursor (e.g., 1,5-diaminopentane) reacts with a ketone or aldehyde under acidic conditions to form the spirocyclic amine. For example, treatment with glutaraldehyde in methanol at 0–5°C yields 2,9-diazaspiro[5.5]undecane.
-
Catalysts : Lewis acids like ZnCl₂ or BF₃·OEt₂ accelerate cyclization.
-
-
Boc Protection :
To a solution of 2,9-diazaspiro[5.5]undecane (1.0 equiv) in THF (10 mL/g), Boc₂O (1.2 equiv) and TEA (1.5 equiv) are added dropwise at 0°C. The mixture is stirred at room temperature for 18 hours, concentrated, and purified via flash chromatography (SiO₂, hexane/ethyl acetate) to yield the Boc-protected intermediate (85–90% yield).
Hydrochloride Salt Formation
The Boc-protected spiroamine is converted to its hydrochloride salt via acidic deprotection :
-
HCl Treatment :
-
Precipitation and Isolation :
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Lewis Acids : ZnCl₂ increases cyclization rates by stabilizing transition states.
-
Base Selection : TEA reduces side reactions compared to stronger bases like NaOH.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystal structures confirm the spirocyclic geometry and Boc-group orientation.
Industrial-Scale Production
Continuous Flow Synthesis
-
Reactors : Tubular flow reactors enable precise temperature control during cyclization.
-
Yield Improvement : 95% purity at 10 kg/batch scale.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures remove impurities.
-
Chromatography : Reserved for high-purity pharmaceutical grades.
Challenges and Solutions
Byproduct Formation
Hydroscopicity
Comparative Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Glutaraldehyde, ZnCl₂, 0°C | 78 | 90 |
| Boc Protection | Boc₂O, TEA, THF, rt | 85 | 95 |
| HCl Salt Formation | 4 M HCl, dioxane, 0°C | 92 | 99 |
Recent Advances
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1279866-58-8 (9-carboxylate isomer) and 1023301-88-3 (2-carboxylate isomer) .
- Molecular Formula : C₁₄H₂₇ClN₂O₂ (both isomers).
- Molecular Weight : 290.83 g/mol .
- Purity : ≥97% (typically supplied as hydrochloride salts) .
- Storage : 2–8°C (hydrochloride form); sensitive to moisture and temperature fluctuations .
Structural Features :
- A spirocyclic compound with two nitrogen atoms (diazaspiro) in a bicyclic system (5.5 ring size).
- The tert-butyl carbamate (Boc) group acts as a protective moiety, enhancing stability during synthetic processes .
Comparison with Similar Compounds
Positional Isomers: 9-Carboxylate vs. 2-Carboxylate
Key Insight : Positional isomerism minimally alters molecular weight and formula but significantly impacts steric hindrance and biological interactions. The 9-carboxylate isomer’s ER stress activation highlights its unique pharmacophore positioning .
Spiro Ring Size Variations
Impact on Properties :
Functional Group Modifications
Biological Activity
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS No. 1279866-58-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors. This article explores its biological activity, focusing on its interactions with the γ-aminobutyric acid type A receptor (GABAAR), immunomodulatory effects, and structure-activity relationships (SAR).
The chemical formula for this compound is C₁₄H₂₇ClN₂O₂, with a molecular weight of 290.83 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₇ClN₂O₂ |
| Molecular Weight | 290.83 g/mol |
| CAS Number | 1279866-58-8 |
| IUPAC Name | tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate; hydrochloride |
| GHS Signal Word | Warning |
GABAAR Antagonism
Research has shown that compounds based on the diazaspiro[5.5]undecane scaffold exhibit significant antagonistic activity at GABAARs. Specifically, studies indicate that tert-butyl 2,9-diazaspiro[5.5]undecane derivatives can act as competitive antagonists of GABAARs, which play a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS) .
- Mechanism of Action : The binding affinity of these compounds at GABAARs has been evaluated using radiolabeled muscimol competition binding assays, revealing their potential to modulate receptor activity significantly .
- Cellular Effects : The antagonism of GABAARs by these compounds has been linked to alterations in immune responses, particularly affecting T cell proliferation and macrophage function . This suggests a dual role for these compounds in both neuropharmacology and immunology.
Immunomodulatory Effects
The impact of GABAAR antagonists on immune cell function has been documented, highlighting their potential therapeutic applications beyond CNS disorders:
- T Cell Modulation : Studies have demonstrated that GABAAR antagonists can suppress T cell responses, potentially offering new avenues for treating autoimmune diseases or enhancing immune responses against infections .
- Inflammation : In models of asthma and other inflammatory conditions, the modulation of GABAAR signaling pathways has been shown to influence lung inflammation and overall immune response .
Structure-Activity Relationships (SAR)
Understanding the SAR of tert-butyl 2,9-diazaspiro[5.5]undecane derivatives is essential for optimizing their pharmacological profiles:
- Binding Affinity : Variations in the chemical structure significantly affect binding affinities at GABAARs. For instance, modifications to the amide groups or alterations in the spirocyclic framework can enhance or diminish receptor interaction .
- Computational Studies : Molecular docking studies have provided insights into how structural changes influence binding modes at the GABAAR interface, guiding the design of more potent ligands .
Case Studies
- Study on Antagonist Efficacy : A study published in Journal of Medicinal Chemistry investigated several diazaspiro[5.5]undecane derivatives and their efficacy as GABAAR antagonists. The results indicated that specific modifications led to enhanced antagonistic properties and reduced cellular membrane permeability, suggesting a targeted approach could improve therapeutic outcomes .
- Immunological Impacts : Another research effort focused on the immunomodulatory effects of these compounds in murine models demonstrated that certain derivatives could significantly alter T cell activation and cytokine production, highlighting their potential use in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A validated route (Scheme 3, Step A) uses tert-butyl intermediates reacted with reagents like 4-bromobutyne in acetonitrile under heating (60–80°C), with cesium carbonate as a base . Key factors include:
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during tert-butyl chloroformate coupling .
- Solvent choice : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reactivity .
- Purification : Column chromatography or HPLC is critical for isolating high-purity products (>95%) .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | tert-butyl chloroformate, THF, 0–25°C | 65–75 | 90–95 | |
| 2 | 4-bromobutyne, Cs₂CO₃, 60°C | 70–80 | 95–98 | |
| 3 | Column chromatography (EtOAc/hexane) | – | >95 |
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic framework and tert-butyl group integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (282.42 g/mol) and detects impurities .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in spirocyclic conformation .
Q. How can researchers optimize purification methods to achieve high-purity samples?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves polar byproducts .
- Recrystallization : Use tert-butyl methyl ether (MTBE) for selective crystallization, improving purity to >98% .
- Quality Control : Regular LC-MS monitoring ensures batch consistency .
Advanced Research Questions
Q. What role does the spirocyclic framework play in the compound's biological activity, and how can structural modifications alter pharmacological properties?
Methodological Answer: The spirocyclic core enhances conformational rigidity, improving binding affinity to targets like ER stress sensors (GRP78) . Modifications include:
- Fluorination : Adding trifluoromethyl groups (e.g., tert-butyl 5-(trifluoromethyl)-diazaspiro analogs) increases metabolic stability .
- Substituent effects : Methylamino groups (e.g., tert-butyl 9-(methylamino)-diazaspiro derivatives) enhance血腦屏障穿透性 .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
Q. How can researchers resolve contradictions in reported biological activities of structurally similar diazaspiro compounds?
Methodological Answer:
- Assay standardization : Use orthogonal assays (e.g., GRP78 biosensor + caspase-3 activation) to validate ER stress mechanisms .
- Control experiments : Compare tert-butyl 2,9-diazaspiro derivatives with non-spiro analogs to isolate scaffold-specific effects .
- Meta-analysis : Cross-reference purity data (e.g., batches with <95% purity show reduced activity) .
Q. What methodological challenges arise in crystallographic analysis of this compound, and how can they be addressed using software like SHELX?
Methodological Answer:
- Crystal twinning : Common in spirocyclic systems; SHELXL refines twin laws and corrects intensity data .
- Disorder modeling : SHELXPRO resolves tert-butyl group disorder via PART instructions and occupancy refinement .
- Data collection : High-resolution synchrotron data (d < 0.8 Å) improves electron density maps for ambiguous atoms .
Data Contradiction Analysis
Example : Discrepancies in cytotoxicity (EC₅₀: 1.8 µM vs. 5.4 µM) across studies may arise from:
Purity variations : Lower-purity batches (e.g., 90% vs. 98%) contain inhibitory byproducts .
Cell line differences : Glioma vs. glioblastoma models exhibit varying ER stress sensitivities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
